(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Medicinal Chemistry Stereochemistry Drug Design

(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole (CAS 944030-63-1) is a chiral, bicyclic heterocyclic building block defined by a benzimidazole core, a 5-fluoro substituent, and an (S)-configured pyrrolidin-2-yl group at the 2-position. This specific enantiomer serves as a critical synthetic intermediate in the development of stereospecific drug candidates, particularly those targeting voltage-gated sodium channels (NaV1.8) for pain management and HCV NS5A inhibitors, where defined chirality is essential for pharmacological activity.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B11768932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F
InChIInChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1
InChIKeyALCGMNWDBVLARA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole (CAS 944030-63-1) for Chiral Drug Discovery


(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole (CAS 944030-63-1) is a chiral, bicyclic heterocyclic building block defined by a benzimidazole core, a 5-fluoro substituent, and an (S)-configured pyrrolidin-2-yl group at the 2-position [1]. This specific enantiomer serves as a critical synthetic intermediate in the development of stereospecific drug candidates, particularly those targeting voltage-gated sodium channels (NaV1.8) for pain management and HCV NS5A inhibitors, where defined chirality is essential for pharmacological activity [2][3].

Why Racemic or Non-Fluorinated Analogs Cannot Substitute for (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole


Generic substitution with the racemic mixture (CAS 885277-90-7) or other benzimidazole analogs introduces significant risks of pharmacological variability and synthetic inefficiency. In the benzimidazole class, the absolute stereochemistry of the pyrrolidine substituent directly dictates target binding and potency, as demonstrated by enantiomeric PARP inhibitors where the (S)-enantiomer shows a different Ki profile compared to the drug (R)-Veliparib . Furthermore, the 5-fluoro group is not merely a spectator but a critical pharmacophoric element; its absence can drastically reduce antimicrobial potency, with one study showing a 4-fold decrease in activity against MRSA compared to a fluorinated derivative [1]. Using a defined, single enantiomer eliminates the confounding biological noise and synthetic yield losses inherent to racemic mixtures, ensuring reproducibility in lead optimization campaigns.

Quantitative Differentiation Guide: (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole vs. Closest Analogs


Stereochemical Purity Drives Target Binding: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer is essential for achieving the desired spatial interaction with asymmetric biological targets. In the closely related ABT-888 (Veliparib) series, the (S)-enantiomer (PARP-2/1-IN-2) exhibits Ki values of 2 nM for PARP-2 and 5 nM for PARP-1, a distinct profile from the (R)-enantiomer drug Veliparib . This demonstrates that even a single chiral center inversion on the pyrrolidine ring results in a quantifiable shift in enzyme inhibition profile, making an unresolved racemate unsuitable for structure-activity relationship (SAR) studies.

Medicinal Chemistry Stereochemistry Drug Design

Critical Role of 5-Fluoro Substitution for Biological Potency Beyond the Core Scaffold

The 5-fluoro substituent on the benzimidazole core is a critical driver of biological potency. While direct data for this specific intermediate is limited, a comparative study on related 5-fluorobenzimidazole derivatives revealed that one compound was four-fold more potent than the clinical antibiotic clindamycin against methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 [1]. This indicates that the fluorine atom provides a significant, measurable increase in target engagement compared to non-fluorinated or other halogen-substituted benzimidazoles.

Antimicrobial Research Structure-Activity Relationship Bioisosteres

Validated Scaffold in Clinical-Stage NaV1.8 Blocker Synthesis

The compound acts as a direct precursor to potent and selective NaV1.8 blockers. The optimization of a benzimidazole series for NaV1.8 inhibition, a target for non-opioid pain therapy, led to the preclinical candidate PF-06305591, which has an IC50 of 15 nM for the human channel [1]. This compound and its analogs, which are built from the chiral 2-(pyrrolidin-2-yl)-benzimidazole core, represent a validated, highly potent chemical class where the initial building block's chirality and substitution pattern are directly translated to the final drug's activity.

Pain Management Ion Channel Drug Discovery Lead Optimization

High-Value Application Scenarios for (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole


Stereospecific Lead Optimization in Pain Therapeutics

Leverage the compound as a chirally pure starting material to build a focused library of NaV1.8 inhibitors. As demonstrated by the development of PF-06305591 (IC50 = 15 nM), the (S)-pyrrolidine-benzimidazole core provides a validated template to achieve high potency and selectivity for this pain target [1]. This application directly builds upon the quantitative evidence of the scaffold's utility in neurotransmission disorders.

Chiral Probe Synthesis for Target Engagement Studies

Due to the distinct pharmacological profiles of enantiomeric pairs in this class, the (S)-configurated compound is ideal for creating active (eutomer) and potentially inactive (distomer) probes. This enables the quantitative dissection of pharmacophore requirements, as seen with PARP inhibitors where the (S)-enantiomer shows a unique Ki profile . The defined chirality eliminates confounding effects in cellular thermal shift assays (CETSA) and photoaffinity labeling.

Fluorinated Fragment-Based Drug Discovery (FBDD)

Utilize the 5-fluoro substitution as a critical pharmacophoric element for fragment growing. The fluorine atom's contribution to potency, evidenced by its role in conferring a 4-fold activity increase against MRSA in related analogs, makes this a privileged fragment for initiating new antimicrobial or anti-cancer programs [2]. Its small size and defined vector allow for efficient evolution of lead matter.

Quote Request

Request a Quote for (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.